Protoneogracillin

Description

Properties

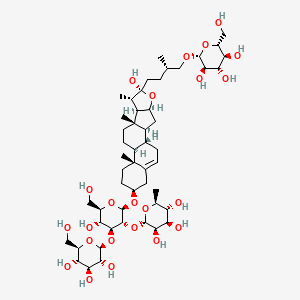

Molecular Formula |

C51H84O23 |

|---|---|

Molecular Weight |

1065.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1 |

InChI Key |

GMCGZPQYTRHQRU-RDQBWXAHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Protoneogracillin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoneogracillin, a steroidal saponin, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, with a primary focus on its sourcing from Paris polyphylla. The document details established experimental protocols for extraction and purification, presents quantitative data for related compounds to offer a comparative benchmark, and explores the molecular pathways influenced by this class of saponins. Visual diagrams of experimental workflows and signaling pathways are included to facilitate a deeper understanding of the methodologies and mechanisms discussed.

Introduction to Paris polyphylla and its Saponin Constituents

Paris polyphylla, a perennial herbaceous plant belonging to the Melanthiaceae family, has a long history of use in traditional medicine, particularly in the Himalayan region and China.[1] Its rhizome, known as "Chonglou," is a key ingredient in various traditional remedies.[2] The medicinal properties of P. polyphylla are largely attributed to its rich content of secondary metabolites, with steroidal saponins being the most prominent and pharmacologically active constituents.[3][4] These saponins, including various polyphyllins, dioscin, and gracillin, have demonstrated a wide range of biological activities, such as anti-inflammatory, antibacterial, and cytotoxic effects.[4] this compound is a furostanol bisglycoside, a class of steroidal saponins that are biosynthetic precursors to the more common spirostanol saponins like gracillin.

Discovery and Isolation of this compound

While specific literature detailing the initial discovery and isolation of this compound from Paris polyphylla is not extensively available, its existence is inferred from the well-documented presence of its methylated derivative, methyl this compound, and the closely related saponin, gracillin, in various plant species. The isolation of steroidal saponins from P. polyphylla is a multi-step process involving extraction, fractionation, and chromatographic purification.

General Experimental Protocol for Isolation of Steroidal Saponins from Paris polyphylla

The following protocol represents a generalized methodology for the isolation of steroidal saponins from the rhizomes of Paris polyphylla, which can be adapted for the specific targeting of this compound.

1. Plant Material Preparation:

-

The rhizomes of Paris polyphylla are collected, washed, dried, and pulverized into a fine powder.

2. Extraction:

-

The powdered rhizomes are extracted with a suitable solvent, typically 70-95% ethanol, using methods such as maceration, soxhlet extraction, or ultrasonication to enhance efficiency.[5] The resulting extract is then concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. Steroidal saponins are typically enriched in the n-butanol fraction.

4. Chromatographic Purification:

-

The n-butanol fraction is subjected to various chromatographic techniques for the isolation of individual saponins.

-

Macroporous Resin Column Chromatography: The fraction is loaded onto a macroporous resin column (e.g., D101 or HPD-600) and eluted with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) to achieve preliminary separation.[5][6][7]

-

Silica Gel Column Chromatography: Further separation is achieved using silica gel column chromatography with a gradient elution system, such as chloroform-methanol or ethyl acetate-methanol-water.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is performed on a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water or methanol and water.[6]

-

5. Structural Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure.

-

Quantitative Data for Related Saponins from Paris polyphylla

| Saponin | Initial Content in Crude Extract (%) | Purity after Macroporous Resin Purification (%) | Fold Increase | Recovery Yield (%) | Reference |

| Polyphyllin II | 2.04 | 35.28 | 17.3 | 68.30 | [8] |

| Polyphyllin VII | 1.74 | 49.69 | 28.6 | 88.65 | [8] |

| Total Saponins | 1.25 (in Rhizoma Paridis) | Not specified | 4.83 | 85.47 | [5][7] |

Biological Activities and Signaling Pathways

While research on this compound from Paris polyphylla is limited, studies on its methylated form, methyl this compound, and other closely related saponins from Paris species provide valuable insights into its potential biological activities, particularly its cytotoxic effects against cancer cells.

Cytotoxic Activity of Methyl this compound

Methyl this compound, isolated from Dioscorea collettii var. hypoglauca, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[9]

| Cell Line | Cancer Type | GI₅₀ (µM) |

| CCRF-CEM | Leukemia | < 2.0 |

| RPMI-8226 | Leukemia | < 2.0 |

| KM12 | Colon Cancer | < 2.0 |

| SF-539 | CNS Cancer | < 2.0 |

| U251 | CNS Cancer | < 2.0 |

| M14 | Melanoma | < 2.0 |

| 786-0 | Renal Cancer | < 2.0 |

| DU-145 | Prostate Cancer | < 2.0 |

| MDA-MB-435 | Breast Cancer | < 2.0 |

GI₅₀: Concentration causing 50% growth inhibition.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, studies on other steroidal saponins from Paris polyphylla and related compounds suggest potential mechanisms of action. For instance, gracillin, a structurally similar spirostanol saponin, has been shown to induce autophagy in non-small cell lung cancer cells by inhibiting the mTOR signaling pathway.[10] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

The proposed mechanism involves the downregulation of p-PI3K and p-Akt, and the upregulation of p-AMPK, all of which are upstream regulators of mTOR.[10] It is plausible that this compound, as a biosynthetic precursor to gracillin, may exert similar or precursor-specific effects on this or other critical signaling cascades involved in cancer cell proliferation and survival.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and characterization of this compound.

Hypothesized Signaling Pathway

Caption: Hypothesized mTOR signaling pathway potentially modulated by this compound.

Conclusion

This compound represents a promising, yet understudied, steroidal saponin from Paris polyphylla. While direct and extensive research on this specific compound is emerging, the established methodologies for the isolation of related saponins and the significant biological activities of compounds like methyl this compound and gracillin underscore the therapeutic potential of this compound. Further investigation is warranted to fully characterize its bioactivities, elucidate its precise mechanisms of action, and evaluate its potential as a lead compound in drug discovery and development, particularly in the context of oncology. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.

References

- 1. Frontiers | Understory growth of Paris polyphylla accumulates a reservoir of secondary metabolites of plants [frontiersin.org]

- 2. Ethnobotanical and Ethnopharmacological Study of Paris polyphylla var. yunnanensis in Yunnan Province, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro production of steroidal saponin, total phenols and antioxidant activity in callus suspension culture of Paris polyphylla Smith: an important Himalayan medicinal plant [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The cytotoxicity of methyl this compound (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Protoneogracillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Protoneogracillin, a furostanol glycoside with noteworthy anti-fungal and cytotoxic activities. This document consolidates available data on its characteristics, outlines detailed experimental protocols for its study, and explores its potential mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₄O₂₃ | --INVALID-LINK-- |

| Molecular Weight | 1065.2 g/mol | --INVALID-LINK-- |

| CAS Number | 191334-50-6 | [Vendor Data] |

| Appearance | Solid (Form not specified) | [Vendor Data] |

| Solubility | General guidance suggests that to increase solubility, heating the tube to 37°C and oscillating in an ultrasonic bath for some time may be effective. Specific solvent solubility data is limited. | [Vendor Data] |

| Storage | Store at 4°C, protected from light. | [Vendor Data] |

Note: Detailed ¹H and ¹³C NMR spectral data for this compound are not widely published. Researchers are advised to perform their own spectral analysis upon isolation or acquisition of the compound.

Biological Activity

This compound has demonstrated significant biological activity in two primary areas: mycology and oncology.

Anti-fungal Activity

This compound exhibits inhibitory activity against the plant pathogenic fungus Pyricularia oryzae, the causative agent of rice blast disease. This suggests its potential as a lead compound for the development of novel fungicides.

Cytotoxic Activity

This compound has shown cytotoxic effects against K562 human myelogenous leukemia cells. Its derivative, methyl this compound, has also been reported to be cytotoxic against a range of human cancer cell lines, indicating a potential for broader anti-cancer applications.[1] Studies on methyl this compound suggest a potentially novel mechanism of action, as its cytotoxicity patterns do not match those of known anticancer agents in the NCI's database.[1]

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound and similar compounds.

Isolation and Purification of Furostanol Glycosides from Dioscorea Species

This compound is understood to be isolated from the rhizomes of Dioscorea collettii var. hypoglauca. The following is a general protocol for the isolation of steroidal saponins from Dioscorea species, which can be adapted for the specific isolation of this compound.

Figure 1. Workflow for the isolation and purification of this compound.

Cytotoxicity Assay against K562 Cells (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on the K562 cell line using a colorimetric MTT assay.

Figure 2. Workflow for the MTT cytotoxicity assay.

Anti-fungal Assay against Pyricularia oryzae (Mycelial Growth Inhibition)

This protocol describes the poisoned food technique to evaluate the anti-fungal activity of this compound against P. oryzae.

Figure 3. Workflow for the mycelial growth inhibition assay.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound exerts its cytotoxic and anti-fungal effects have not been fully elucidated. However, based on the known activities of other steroidal glycosides and general principles of anti-cancer and anti-fungal agents, several potential signaling pathways can be hypothesized.

Potential Cytotoxic Mechanism in Cancer Cells

Many anti-cancer agents induce apoptosis (programmed cell death). This compound may trigger apoptosis in K562 cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the modulation of key signaling molecules such as caspases, Bcl-2 family proteins, and p53.

Figure 4. Hypothetical apoptotic pathways induced by this compound.

Potential Anti-fungal Mechanism

The anti-fungal action of this compound against P. oryzae could involve the disruption of the fungal cell membrane or the inhibition of cell wall biosynthesis, which are common targets for anti-fungal agents. Furostanol glycosides, due to their steroidal structure, may interact with ergosterol in the fungal membrane, leading to increased permeability and cell death.

References

The Furostanol Saponin Protoneogracillin: A Technical Guide to its Natural Sources, Abundance, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroidal saponin Protoneogracillin, with a focus on its natural origins, prevalence, and the methodologies required for its study. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance of this compound

This compound and its methylated derivative, methyl this compound, are furostanol glycosides that have been identified in select species of the plant genus Dioscorea, commonly known as yams. These plants have a long history of use in traditional medicine, and their rich phytochemical profiles continue to be a subject of scientific investigation.

The primary documented natural source of methyl this compound is the rhizomes of Dioscorea collettii var. hypoglauca.[1] Additionally, this compound and a related compound, 1β-hydroxythis compound, have been isolated from an Australian species of Dioscorea. While specific quantitative data on the abundance of this compound remains limited, studies on various Dioscorea species have reported total saponin content to be in the range of 3.7% to 13% of the dry weight of the rhizomes. This suggests that this compound may constitute a significant portion of the saponin fraction in the source plants.

Table 1: Natural Sources and Abundance of this compound and Related Compounds

| Compound | Natural Source | Plant Part | Reported Abundance (as part of total saponins) |

| Methyl this compound | Dioscorea collettii var. hypoglauca | Rhizomes | Not explicitly quantified, but a constituent of the saponin fraction. |

| This compound | Australian Dioscorea sp. | Rhizomes | Not explicitly quantified, but a constituent of the saponin fraction. |

| 1β-hydroxythis compound | Australian Dioscorea sp. | Rhizomes | Not explicitly quantified, but a constituent of the saponin fraction. |

| Total Saponins | Various Dioscorea species | Rhizomes | 37.36–129.97 mg/g (approximately 3.7% to 13%) of dry weight.[2] |

Experimental Protocols

The isolation and quantification of this compound from its natural sources require a multi-step process involving extraction, purification, and analytical determination. The following protocols are based on established methods for the analysis of furostanol saponins from Dioscorea species.

-

Sample Preparation: Air-dry the rhizomes of the source plant material at room temperature and then grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol or 80% ethanol at room temperature for 24-48 hours with occasional stirring.

-

Alternatively, perform Soxhlet extraction with methanol for 6-8 hours for a more exhaustive extraction.

-

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and n-butanol. Furostanol saponins are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water in increasing polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and a visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC on a C18 column.

-

Use a mobile phase of methanol and water in an isocratic or gradient elution mode.

-

A validated HPLC method for the simultaneous determination of furostanol and spirostanol glycosides can be adapted for the quantification of this compound.[3][4][5]

-

Chromatographic System:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and deionized water. A typical gradient could be: 0-20 min, 62:38 (v/v) methanol:water; 21-65 min, 71:29 (v/v) methanol:water.[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45°C.

-

-

Detection:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to construct a calibration curve.

-

Sample Preparation: Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from Dioscorea rhizomes.

While the precise molecular targets of this compound are not yet fully elucidated, studies on methyl this compound and other furostanol saponins indicate a potent cytotoxic activity against various cancer cell lines.[1] This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. The unique cytotoxicity profile of methyl this compound suggests a potentially novel mechanism of action.[1] The following diagram depicts a generalized model of the intrinsic apoptotic pathway that may be activated by this compound.

References

- 1. The cytotoxicity of methyl this compound (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]

- 4. lawdata.com.tw [lawdata.com.tw]

- 5. researchgate.net [researchgate.net]

Unveiling the Anti-Cancer Potential of Methyl Protoneogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoneogracillin, a steroidal saponin, and its derivative, methyl this compound, have emerged as compounds of interest in the field of oncology research. Found in the rhizomes of Dioscorea collettii var. hypoglauca, these natural products are being investigated for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of methyl this compound, with a focus on its cytotoxic effects against human cancer cell lines. We delve into the experimental protocols used to determine its efficacy, explore putative signaling pathways based on the broader class of steroidal saponins, and present the quantitative data in a clear, structured format for ease of comparison and analysis. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development.

Biological Activity: Cytotoxicity Against Human Cancer Cell Lines

The primary biological activity of methyl this compound documented in the scientific literature is its potent cytotoxicity against a wide range of human cancer cell lines. This activity was notably assessed through the National Cancer Institute's (NCI) 60-cell line screen, a comprehensive panel that evaluates the growth-inhibitory effects of compounds.

Methyl this compound demonstrated broad-spectrum anti-cancer activity, being cytotoxic to all tested cell lines with a GI₅₀ (concentration required to inhibit cell growth by 50%) of less than 100 µM.[1] It showed particularly high selectivity and potency against several cancer types.

Quantitative Data: In Vitro Cytotoxicity of Methyl this compound

The following table summarizes the significant growth inhibition data for methyl this compound against various human cancer cell lines. The GI₅₀ values represent the concentration at which a 50% reduction in cell growth was observed.

| Cancer Subpanel | Cell Line | GI₅₀ (µM) |

| Leukemia | CCRF-CEM | ≤ 2.0[1] |

| RPMI-8226 | ≤ 2.0[1] | |

| Colon Cancer | KM12 | ≤ 2.0[1] |

| CNS Cancer | SF-539 | ≤ 2.0[1] |

| U251 | ≤ 2.0[1] | |

| Melanoma | M14 | ≤ 2.0[1] |

| Renal Cancer | 786-0 | ≤ 2.0[1] |

| Prostate Cancer | DU-145 | ≤ 2.0[1] |

| Breast Cancer | MDA-MB-435 | ≤ 2.0[1] |

Table 1: GI₅₀ values for methyl this compound against selected human cancer cell lines from the NCI-60 screen. Data sourced from a study on the cytotoxicity of steroidal saponins.[1]

The most sensitive cancer subpanels to methyl this compound were identified as leukemia, CNS cancer, and prostate cancer.[1] In contrast, ovarian cancer cell lines were the least sensitive.[1] Preliminary in vivo toxicity studies in mice have established a maximum tolerant dose of 600 mg/kg for methyl this compound.[1]

Interestingly, analysis using the NCI's COMPARE software did not show any correlation between the mean-graph pattern of methyl this compound's activity and that of any other compound in the NCI database.[1] This suggests that methyl this compound may exert its anti-cancer effects through a novel mechanism of action.[1]

Experimental Protocols

The cytotoxic activity of methyl this compound was determined using the NCI-60 human tumor cell line screen, which employs the Sulforhodamine B (SRB) assay.[2]

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to measure cellular protein content, which provides an estimation of cell number and viability.

1. Cell Culture and Plating:

-

The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]

-

For the assay, cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time.[2]

-

The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

2. Compound Treatment:

-

After the initial 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to serve as the time-zero (Tz) control.[2]

-

Methyl this compound, solubilized in DMSO, is added to the remaining plates at various concentrations.[2]

-

The treated plates are incubated for an additional 48 hours.[2]

3. Cell Fixation and Staining:

-

Following the 48-hour incubation with the compound, the supernatant is discarded, and the cells are fixed in situ by the addition of cold 10% (w/v) TCA. The plates are incubated at 4°C for 1 hour.[3][4]

-

The plates are washed five times with tap water to remove the TCA and air-dried.[2]

-

100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[2][3]

4. Absorbance Measurement and Data Analysis:

-

Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.[2][3]

-

The protein-bound SRB is solubilized with 100-200 µL of 10 mM Tris base solution.[3]

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.[2]

-

The percentage of cell growth is calculated using the absorbance measurements from the time-zero (Tz), control (C), and test (Ti) wells. The GI₅₀ is then determined from the dose-response curves.

References

- 1. The cytotoxicity of methyl this compound (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Protoneogracillin: An In-Depth Technical Guide to Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Protoneogracillin, a steroidal saponin, has demonstrated cytotoxic effects, yet its precise mechanism of action remains largely unelucidated. Preliminary studies on the related compound, methyl this compound, suggest a novel pathway for its anticancer activity.[1] This technical guide synthesizes the available preliminary data and proposes several scientifically plausible hypotheses for the mechanism of action of this compound. We provide a framework for future research by detailing experimental protocols to test these hypotheses and by visualizing the potential signaling pathways involved. The objective of this document is to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and to guide the design of future studies aimed at uncovering its cellular and molecular targets.

Introduction

This compound is a furostanol steroidal saponin isolated from plants of the Dioscorea genus. The related compound, methyl this compound, has been shown to exhibit cytotoxic activity against a range of human cancer cell lines, including leukemia, CNS cancer, and prostate cancer, with GI50 values in the low micromolar range.[1] Notably, analysis using the National Cancer Institute's COMPARE software indicated that the activity profile of methyl this compound does not correlate with any known anticancer agents, suggesting a potentially novel mechanism of action.[1]

Given the limited direct research on this compound, this guide outlines three primary hypotheses for its mechanism of action based on its chemical class and the observed biological activity of its methylated analog:

-

Hypothesis 1: Induction of Apoptosis

-

Hypothesis 2: Modulation of Inflammatory Signaling Pathways (NF-κB and MAPK)

-

Hypothesis 3: Direct Cell Membrane Disruption

Each hypothesis is presented with a detailed rationale and a set of proposed experiments to validate the hypothesis.

Quantitative Data from Preliminary Studies and Hypothetical Experimental Outcomes

While specific quantitative data for this compound is scarce, the following table summarizes the known data for the related compound, methyl this compound, and provides a template for the types of quantitative data that would be generated from the experimental protocols proposed in this guide.

| Parameter | Compound | Cell Lines | Value | Proposed Experiment to Generate Data for this compound |

| GI50 (50% Growth Inhibition) | Methyl this compound | Leukemia (CCRF-CEM, RPMI-8226), Colon (KM12), CNS (SF-539, U251), Melanoma (M14), Renal (786-0), Prostate (DU-145), Breast (MDA-MB-435) | ≤ 2.0 µM | MTT or CellTiter-Glo Luminescent Cell Viability Assay |

| Maximum Tolerated Dose (in vivo) | Methyl this compound | Mice | 600 mg/kg | Murine toxicology studies |

| Caspase-3/7, -8, -9 Activity | This compound | Cancer Cell Lines (e.g., HeLa, Jurkat) | Hypothetical: Fold change vs. control | Caspase-Glo Assays |

| Annexin V/PI Staining | This compound | Cancer Cell Lines | Hypothetical: % of apoptotic cells | Flow Cytometry |

| NF-κB Nuclear Translocation | This compound | LPS-stimulated Macrophages (e.g., RAW 264.7) | Hypothetical: % inhibition | Immunofluorescence Microscopy or Western Blot of nuclear extracts |

| Phosphorylation of p38, ERK1/2, JNK | This compound | Stimulated Immune Cells | Hypothetical: Fold change in phosphorylation | Western Blotting |

| LDH Release | This compound | Red Blood Cells, Cancer Cell Lines | Hypothetical: % of total LDH release | LDH Cytotoxicity Assay |

Hypothesis 1: Induction of Apoptosis

A common mechanism for cytotoxic compounds is the induction of programmed cell death, or apoptosis.[2][3] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized apoptotic pathway induced by this compound, culminating in the activation of executioner caspases.

Caption: Hypothesized apoptotic signaling pathways induced by this compound.

Experimental Protocols

3.2.1. Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic concentration range of this compound.

-

Methodology:

-

Seed cancer cell lines (e.g., HeLa, Jurkat, MCF-7) in 96-well plates.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm to determine cell viability.

-

Calculate the GI50 value.

-

3.2.2. Annexin V and Propidium Iodide (PI) Staining for Apoptosis

-

Objective: To quantify the induction of early and late apoptosis.

-

Methodology:

-

Treat cells with this compound at its GI50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cell population by flow cytometry.

-

3.2.3. Caspase Activity Assays

-

Objective: To measure the activity of key initiator (caspase-8, -9) and executioner (caspase-3/7) caspases.

-

Methodology:

-

Treat cells with this compound as described above.

-

Lyse the cells and incubate the lysate with specific luminogenic caspase substrates (e.g., Caspase-Glo® 3/7, 8, and 9 Assays from Promega).

-

Measure luminescence using a plate reader.

-

Hypothesis 2: Modulation of Inflammatory Signaling Pathways

Many natural products, including steroidal saponins, possess anti-inflammatory properties that can contribute to their overall therapeutic effect.[4][5] These effects are often mediated through the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Proposed Signaling Pathways

The diagrams below illustrate the potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

4.2.1. Measurement of Pro-inflammatory Cytokines

-

Objective: To determine if this compound inhibits the production of pro-inflammatory mediators.

-

Methodology:

-

Culture murine macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the levels of TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

4.2.2. Western Blot Analysis of NF-κB and MAPK Pathways

-

Objective: To investigate the effect of this compound on the phosphorylation and degradation of key signaling proteins.

-

Methodology:

-

Treat cells as described above for shorter time points (e.g., 15, 30, 60 minutes).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against phospho-p65, IκBα, phospho-p38, phospho-ERK1/2, and phospho-JNK.

-

Use corresponding total protein antibodies for normalization.

-

Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Hypothesis 3: Direct Cell Membrane Disruption

Saponins are amphipathic molecules known for their surfactant-like properties. It is plausible that this compound could interact with and disrupt the integrity of the cell membrane, leading to necrosis or necroptosis.

Proposed Experimental Workflow

The following diagram outlines a workflow to test for membrane disruption.

Caption: Experimental workflow to assess cell membrane disruption by this compound.

Experimental Protocols

5.2.1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Objective: To quantify plasma membrane damage by measuring the release of the cytosolic enzyme LDH.

-

Methodology:

-

Treat a suitable cell line (e.g., A549) with this compound at various concentrations for a defined period (e.g., 4 hours).

-

Include a positive control (e.g., Triton X-100) to induce maximum LDH release.

-

Collect the cell culture supernatant.

-

Measure LDH activity using a commercially available colorimetric assay kit.

-

Calculate the percentage of cytotoxicity relative to the positive control.

-

5.2.2. Hemolysis Assay

-

Objective: To assess the membrane-disrupting activity on red blood cells (RBCs).

-

Methodology:

-

Obtain fresh red blood cells and wash them with isotonic saline.

-

Prepare a 2% (v/v) suspension of RBCs.

-

Incubate the RBC suspension with various concentrations of this compound for 1 hour at 37°C.

-

Centrifuge the samples and collect the supernatant.

-

Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Express the result as a percentage of hemolysis compared to a positive control (e.g., 1% Triton X-100).

-

Conclusion

The steroidal saponin this compound represents a promising scaffold for the development of novel therapeutic agents. While current data is limited, the cytotoxic profile of the related compound, methyl this compound, strongly suggests a unique mechanism of action that warrants further investigation.[1] This technical guide provides a foundational framework for this research by proposing three testable hypotheses: induction of apoptosis, modulation of inflammatory signaling, and direct cell membrane disruption. The detailed experimental protocols and visualized pathways are intended to accelerate the exploration of this compound's therapeutic potential and to aid in the rational design of future drug development efforts. Elucidating the precise molecular targets and mechanisms of action will be critical to translating the potential of this natural product into clinical applications.

References

- 1. The cytotoxicity of methyl this compound (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis induction, cell cycle arrest and in vitro anticancer activity of gonothalamin in a cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis induction and inhibition of drug resistant tumor growth in vivo involving daunorubicin-loaded graphene–gold composites - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Immuno-Modulatory and Anti-Inflammatory Effects of Dihydrogracilin A, a Terpene Derived from the Marine Sponge Dendrilla membranosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]

An exploration of the chemical properties, biological activities, and therapeutic potential of the furostanol glycoside Protoneogracillin and its structural relatives.

This technical guide provides a comprehensive overview of the current state of research on this compound and related steroidal saponins, including Gracillin and Methylthis compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural products. This document summarizes key quantitative data, details experimental methodologies for crucial cited experiments, and visualizes essential biological pathways and experimental workflows.

Introduction

This compound is a furostanol glycoside that has garnered scientific interest due to its notable biological activities. As a member of the saponin family, it shares a characteristic structure comprising a steroidal or triterpenoidal aglycone linked to one or more sugar chains. These compounds are widely distributed in the plant kingdom and are known for a diverse range of pharmacological effects. This review will focus on this compound and its closely related analogues, summarizing their chemical characteristics, biological effects, and the experimental methods used to elucidate them.

Chemical Structures and Properties

This compound and its related saponins, Gracillin and Methylthis compound, are primarily isolated from plants of the Dioscorea genus. The fundamental structure is a furostanol skeleton, with variations in the sugar moieties and substitutions on the steroidal backbone influencing their biological activity.

Related Saponins:

-

Gracillin: A spirostanol saponin derived from the acid hydrolysis of this compound.

-

Methylthis compound: A methylated derivative of this compound.

-

Methylprotogracillin: Another related furostanol saponin.

Structure-activity relationship studies have indicated that the configuration at the C-25 position and the nature of the F-ring are critical for the cytotoxic selectivity of these compounds[1].

Quantitative Data Summary

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key findings for easy comparison.

Table 1: Antifungal and Cytotoxic Activity of this compound

| Compound | Target Organism/Cell Line | Activity Metric | Value |

| This compound | Pyricularia oryzae | MMDC | 94.0 μM |

| This compound | K562 (Human Chronic Myelogenous Leukemia) | IC50 | 6.6 μM |

Table 2: Cytotoxic Activity of Methylthis compound (NSC-698793)

| Cell Line | Cancer Type | GI50 |

| CCRF-CEM | Leukemia | ≤ 2.0 μM |

| RPMI-8226 | Leukemia | ≤ 2.0 μM |

| KM12 | Colon Cancer | ≤ 2.0 μM |

| SF-539 | CNS Cancer | ≤ 2.0 μM |

| U251 | CNS Cancer | ≤ 2.0 μM |

| M14 | Melanoma | ≤ 2.0 μM |

| 786-0 | Renal Cancer | ≤ 2.0 μM |

| DU-145 | Prostate Cancer | ≤ 2.0 μM |

| MDA-MB-435 | Breast Cancer | ≤ 2.0 μM |

| Various others | 8 solid tumor diseases | < 100 μM |

Table 3: In Vivo Toxicity of Methylthis compound

| Compound | Animal Model | Toxicity Metric | Value |

| Methylthis compound | Mice | Maximum Tolerant Dose | 600 mg/kg |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound and related saponins.

Isolation and Purification of this compound from Dioscorea sp.

A general procedure for the isolation of furostanol glycosides from Dioscorea species is as follows:

-

Extraction: The dried and powdered plant material (rhizomes) is extracted with 95% ethanol under reflux.

-

Solvent Partitioning: The ethanol extract is concentrated and then partitioned successively with petroleum ether and ethyl acetate to remove non-polar and moderately polar impurities.

-

Column Chromatography: The resulting aqueous layer is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing the target saponins are further purified using repeated column chromatography on silica gel and C18 solid-phase extraction (SPE) with varying solvent systems (e.g., water/methanol or water/ethanol gradients).

-

Final Purification: Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).

Isolation Workflow for this compound.

Structure Elucidation

The structures of isolated saponins are typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation patterns, providing information about the aglycone and the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar moieties, including their stereochemistry and linkage positions.

Cytotoxicity Assay against K562 Cells

A common method for assessing cytotoxicity is the flow cytometry-based assay:

-

Cell Culture: K562 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cell Labeling: Target K562 cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-incubation: The labeled target cells are co-incubated with the test compound (this compound) at various concentrations for a specified period (e.g., 48 or 72 hours).

-

Viability Staining: A viability dye, such as Propidium Iodide (PI) or 7-AAD, is added. This dye can only penetrate the compromised membranes of dead cells.

-

Flow Cytometry Analysis: The cell population is analyzed using a flow cytometer. The percentage of dead cells is determined by quantifying the population that is positive for both CFSE and the viability dye.

Cytotoxicity Assay Workflow.

Antifungal Assay against Pyricularia oryzae

The antifungal activity can be evaluated using the poisoned food technique:

-

Fungal Culture: Pyricularia oryzae is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA).

-

Preparation of Test Plates: The test compound (this compound) is dissolved in a suitable solvent and added to the molten PDA at various concentrations. The agar is then poured into petri dishes.

-

Inoculation: A mycelial plug from an actively growing culture of P. oryzae is placed in the center of each test plate.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for several days.

-

Measurement of Inhibition: The radial growth of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.

Biological Activities and Signaling Pathways

Antifungal Mechanism of Action

While the precise antifungal mechanism of this compound against P. oryzae has not been fully elucidated, saponins, in general, are known to exert their antifungal effects through interaction with fungal cell membranes. The proposed mechanism involves the binding of the saponin to sterols in the fungal membrane, leading to the formation of pores and a subsequent loss of membrane integrity. This disruption of the cell membrane results in the leakage of cellular contents and ultimately, cell death. Furostanol saponins, like this compound, are often considered precursors to the more active spirostanol saponins, though they can possess intrinsic antifungal activity.

Cytotoxic and Apoptotic Signaling Pathways

The cytotoxic effects of methylthis compound and related saponins are believed to be mediated through the induction of apoptosis. While the specific signaling cascade for methylthis compound is still under investigation, studies on related saponins suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the following key events:

-

Induction of Mitochondrial Stress: The saponin may induce stress on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.

-

Regulation by Bcl-2 Family Proteins: This process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote membrane permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. It is hypothesized that methylthis compound may either upregulate pro-apoptotic proteins or downregulate anti-apoptotic proteins.

-

Release of Cytochrome c: The permeabilized mitochondrial membrane allows the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.

-

Execution Phase: Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Proposed Apoptotic Signaling Pathway.

Conclusion and Future Directions

This compound and its related saponins represent a promising class of natural products with significant antifungal and cytotoxic activities. The data summarized in this review highlight their potential for development as therapeutic agents. However, further research is needed to fully elucidate their mechanisms of action, particularly the specific molecular targets and signaling pathways involved in their biological effects. Future studies should focus on:

-

Detailed investigation of the antifungal mechanism of this compound against P. oryzae and other pathogenic fungi.

-

Comprehensive analysis of the apoptotic signaling pathway induced by methylthis compound in various cancer cell lines, including the specific roles of different Bcl-2 family members and caspases.

-

In vivo efficacy studies in animal models of fungal infections and cancer to validate the therapeutic potential of these compounds.

-

Structure-activity relationship studies to guide the synthesis of more potent and selective analogues.

A deeper understanding of these aspects will be crucial for the successful translation of these promising natural products into clinical applications.

References

In Silico Prediction of Protoneogracillin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico workflow to identify and characterize the molecular targets of Protoneogracillin, a steroidal saponin with demonstrated cytotoxic effects against various cancer cell lines.[1] While the specific molecular targets of this compound remain largely unelucidated, computational approaches offer a powerful avenue for hypothesis generation and mechanistic inquiry. This document outlines a systematic, multi-step in silico strategy, from broad, network-based target identification to specific, atomistic-level interaction analysis.

Introduction to this compound and In Silico Target Prediction

This compound is a naturally occurring steroidal saponin that has shown promising cytotoxic activity against a range of human cancer cell lines, including leukemia, colon cancer, central nervous system (CNS) cancer, melanoma, renal cancer, prostate cancer, and breast cancer.[1] The unique structure of this compound and its distinct activity profile suggest a potentially novel mechanism of action.[1] In silico target prediction methods are instrumental in navigating the vast landscape of the human proteome to identify potential protein targets of small molecules like this compound. These computational techniques can significantly accelerate the drug discovery process by prioritizing targets for experimental validation.

This guide will detail a workflow that integrates several key in silico methodologies:

-

Network Pharmacology: To identify potential targets and understand the broader biological context of this compound's effects.

-

Reverse Docking: To screen libraries of protein structures for potential binding affinity with this compound.

-

Molecular Docking: To predict the binding mode and affinity of this compound to specific, high-priority targets.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the this compound-protein complex over time.

-

ADMET Prediction: To evaluate the pharmacokinetic and toxicological properties of this compound.

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying and characterizing the targets of this compound is a sequential and iterative process.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed workflow.

Compound and Protein Structure Preparation

-

This compound Structure Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Generate different conformers and ionization states at a physiological pH (7.4) if necessary.

-

-

Protein Target Structure Preparation:

-

Retrieve the 3D structures of potential protein targets from the Protein Data Bank (PDB).

-

Remove water molecules, ligands, and any other non-protein atoms from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Assign protonation states to the amino acid residues at a physiological pH.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Network Pharmacology

-

Putative Target Prediction: Use databases such as PharmMapper, SwissTargetPrediction, and SuperPred to predict potential protein targets of this compound based on ligand shape similarity and pharmacophore models.[2]

-

Disease-Associated Gene Collection: Collect genes associated with the cancers that this compound has shown activity against (e.g., leukemia, colon cancer) from databases like GeneCards and OMIM.

-

Protein-Protein Interaction (PPI) Network Construction:

-

Identify the common targets between the predicted targets of this compound and the disease-associated genes.

-

Construct a PPI network of these common targets using the STRING database.

-

-

Network Analysis and Hub Gene Identification:

-

Analyze the topology of the PPI network using software like Cytoscape to identify hub genes (highly connected nodes).[3]

-

Hub genes are considered to be key potential targets.

-

-

Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets to identify the biological processes and signaling pathways that are most likely affected by this compound.[3][4]

Reverse Docking

-

Target Database Preparation: Prepare a library of 3D protein structures representing the human proteome or a focused library of cancer-related proteins.

-

Docking Simulation: Use a reverse docking tool (e.g., idock) to dock the prepared 3D structure of this compound against each protein in the target database.

-

Scoring and Ranking: Score the docking poses for each protein and rank the proteins based on their predicted binding affinities. The top-ranked proteins are considered potential targets.

Molecular Docking

-

Binding Site Prediction: Identify the potential binding pockets on the prioritized protein targets using tools like CASTp or SiteHound.

-

Grid Box Generation: Define a grid box that encompasses the predicted binding site on the protein.

-

Docking Simulation: Perform molecular docking of this compound into the defined binding site of the target protein using software like AutoDock Vina or Glide.[5][6]

-

Pose Analysis: Analyze the resulting docking poses to identify the most favorable binding mode based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Molecular Dynamics (MD) Simulations

-

System Setup:

-

Take the best-docked complex of this compound and the target protein from the molecular docking step.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P model).[7]

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (e.g., 300 K).

-

Equilibrate the system under constant volume and then constant pressure.

-

Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.[7]

-

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). Analyze the persistence of key interactions observed in the docking pose.

ADMET Prediction

-

Input: Use the 2D or 3D structure of this compound as input.

-

Prediction Servers: Utilize online servers like SwissADME and pkCSM to predict various ADMET properties.[2]

-

Properties to Analyze:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.

-

Distribution: Volume of distribution (VDss), plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity, skin sensitization.

-

Data Presentation

Quantitative data from the in silico analyses should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound with Top-Ranked Protein Targets from Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase B (AKT1) | 1UNQ | -9.8 | LYS179, GLU234, ASP292 |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | -9.2 | ARG139, TYR101, GLY145 |

| Epidermal Growth Factor Receptor (EGFR) | 2GS2 | -8.9 | LEU718, LYS745, MET793 |

| DNA topoisomerase II | 1ZXM | -8.5 | ARG485, LYS490, ASP551 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| Distribution | ||

| VDss (log L/kg) | 0.5 | Moderate distribution in tissues |

| Metabolism | ||

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 inhibitor | No | Unlikely to inhibit CYP3A4 |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| Hepatotoxicity | Yes | Potential for liver toxicity |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of a Hypothetical Signaling Pathway

Based on the cytotoxic effects of this compound, a plausible mechanism of action could involve the induction of apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and apoptosis, and its components are often dysregulated in cancer.

References

- 1. The cytotoxicity of methyl this compound (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Network Pharmacology-Based Prediction and Verification of the Potential Targets of Pinoresinol Diglucoside for OA Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Network Pharmacology and Experimental Validation to Explore the Mechanism of Qing-Jin-Hua-Tan-Decoction Against Acute Lung Injury [frontiersin.org]

- 5. Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of Rose Bengal against a 2-keto-3-deoxy-d-manno-octulosonate cytidylyltransferase as an antibiotic candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Protoneogracillin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoneogracillin is a furostanol glycoside, a type of steroidal saponin, that has garnered interest within the scientific community for its potential biological activities. Notably, its methylated derivative, methyl this compound, isolated from the rhizomes of Dioscorea collettii var. hypoglauca, has demonstrated cytotoxic effects against various human cancer cell lines[1][2][3]. As a member of the furostanol glycoside family, which also includes compounds like protodioscin and protogracillin, this compound is a key target for phytochemical investigation and drug discovery[4].

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from plant sources, primarily focusing on the rhizomes of Dioscorea species. The methodologies described herein are based on established techniques for the isolation of steroidal saponins and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Principle of the Method

The extraction and purification of this compound relies on a multi-step process that leverages the physicochemical properties of steroidal saponins. The overall workflow involves:

-

Solid-Liquid Extraction: Utilizing a polar solvent to extract a broad range of compounds, including saponins, from the dried and powdered plant material.

-

Solvent-Solvent Partitioning: To enrich the saponin content by separating them from highly nonpolar and highly polar impurities.

-

Chromatographic Fractionation: Employing macroporous adsorbent resins to further concentrate the saponin fraction.

-

High-Resolution Purification: Using advanced chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate this compound to a high degree of purity.

-

Analytical Verification: Quantifying the yield and purity at various stages using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or UV detection.

Plant Material

The primary source for this compound and related furostanol glycosides are plants from the Dioscorea genus, commonly known as yams. Dioscorea collettii var. hypoglauca is a particularly relevant species as its rhizomes are known to contain these compounds[1][2][5]. For the protocols outlined below, dried rhizomes of a suitable Dioscorea species should be used.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification

This protocol details the initial extraction of crude saponins from the plant material.

4.1.1 Materials and Reagents

-

Dried and powdered rhizomes of Dioscorea sp.

-

Methanol (MeOH), analytical grade

-

n-Hexane, analytical grade

-

n-Butanol (n-BuOH), analytical grade

-

Deionized water (H₂O)

-

Rotary evaporator

-

Ultrasonic bath

4.1.2 Procedure

-

Extraction:

-

Weigh 1 kg of powdered Dioscorea rhizomes and place in a large flask.

-

Add 10 L of 80% aqueous methanol.

-

Perform ultrasonic-assisted extraction (UAE) for 60 minutes at 50°C.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the supernatants from all three extractions.

-

-

Concentration:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 50°C to obtain a viscous residue.

-

-

Solvent Partitioning:

-

Suspend the residue in 2 L of deionized water.

-

Extract the aqueous suspension three times with an equal volume of n-hexane to remove lipids and other nonpolar compounds. Discard the n-hexane layers.

-

Subsequently, extract the remaining aqueous layer three times with an equal volume of water-saturated n-butanol.

-

Combine the n-butanol layers and concentrate under reduced pressure to yield the crude saponin extract.

-

4.1.3 Data Presentation: Extraction and Partitioning Yields

| Parameter | Value | Reference/Notes |

| Starting Plant Material (Dry Weight) | 1000 g | Dioscorea sp. rhizomes |

| Total Methanolic Extract Yield | ~150 g | Representative value |

| Crude Saponin Extract (n-BuOH) Yield | ~35 g | Representative value |

Protocol 2: Macroporous Resin Chromatography

This protocol is for the enrichment of the total saponin fraction.

4.2.1 Materials and Reagents

-

Crude saponin extract

-

D101 macroporous adsorbent resin

-

Ethanol (EtOH), analytical grade

-

Deionized water (H₂O)

-

Glass chromatography column

4.2.2 Procedure

-

Resin Preparation:

-

Swell the D101 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.

-

Pack the resin into a glass column.

-

-

Sample Loading:

-

Dissolve the crude saponin extract in a minimal amount of deionized water.

-

Load the sample solution onto the prepared D101 resin column at a slow flow rate.

-

-

Washing:

-

Wash the column with 3-5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.

-

-

Elution:

-

Elute the column sequentially with 3-5 BV of 30% aqueous ethanol, followed by 3-5 BV of 70% aqueous ethanol.

-

Collect the 70% ethanol fraction, which will contain the enriched steroidal saponins.

-

-

Concentration:

-

Concentrate the 70% ethanol fraction under reduced pressure to obtain the enriched saponin fraction.

-

4.2.3 Data Presentation: Macroporous Resin Purification

| Parameter | Value | Reference/Notes |

| Starting Crude Saponin Extract | 35 g | From Protocol 1 |

| Enriched Saponin Fraction Yield | ~15 g | Representative value |

| Saponin Purity Improvement | 2-5 fold | [6] |

| Recovery Rate | >85% | [6] |

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the separation of furostanol glycosides, including this compound, from the enriched saponin fraction.

4.3.1 Materials and Reagents

-

Enriched saponin fraction

-

Ethyl acetate, HPLC grade

-

n-Butanol, HPLC grade

-

Methanol, HPLC grade

-

Deionized water (H₂O), HPLC grade

-

HSCCC instrument with an evaporative light scattering detector (ELSD)

4.3.2 Procedure

-

Solvent System Preparation:

-

Prepare a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v/v/v)[7].

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Degas both the upper (stationary) and lower (mobile) phases before use.

-

-

HSCCC Separation:

-

Fill the HSCCC column with the upper stationary phase.

-

Set the revolution speed to 800-1000 rpm.

-

Pump the lower mobile phase into the column at a flow rate of 1.5-2.0 mL/min.

-

Once hydrodynamic equilibrium is reached, dissolve 100-200 mg of the enriched saponin fraction in the mobile phase and inject it into the column.

-

Monitor the effluent with the ELSD.

-

Collect fractions based on the resulting chromatogram peaks.

-

-

Fraction Analysis:

-

Analyze the collected fractions by HPLC to identify those containing this compound.

-

Combine the fractions containing the target compound and evaporate the solvent.

-

4.3.3 Data Presentation: HSCCC Purification of a Representative Furostanol Glycoside

| Parameter | Value | Reference/Notes |

| Sample Load (Enriched Saponins) | 100 mg | [7] |

| Isolated Furostanol Glycoside Yield | 10-25 mg | Representative yield for a single saponin from a complex mixture[7] |

| Purity of Isolated Fraction | >95% | [7] |

| Stationary Phase Retention | ~42% | [7] |

Protocol 4: Analytical HPLC for Quantification

This protocol is for the quantitative analysis of this compound throughout the purification process.

4.4.1 Materials and Reagents

-

Purified this compound standard

-

Samples from each purification step

-

Acetonitrile, HPLC grade

-

Deionized water (H₂O), HPLC grade

-

HPLC system with a C18 column and ELSD or UV detector

4.4.2 Procedure

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be: 0-30 min, 15-40% acetonitrile; 30-50 min, 40-50% acetonitrile[8][9].

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: ELSD (Drift tube temperature: 100-110°C, Gas flow: 2.5-3.0 L/min) or UV at 203 nm[9].

-

-

Quantification:

-

Prepare a calibration curve using the purified this compound standard.

-

Inject the samples from each purification stage.

-

Determine the concentration of this compound in each sample by comparing the peak area to the calibration curve.

-

Visualizations

Experimental Workflow

References

- 1. The cytotoxicity of methyl this compound (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A furostanol glycoside from rhizomes of Dioscorea collettii var. hypoglauca [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lawdata.com.tw [lawdata.com.tw]

Application Note: A Protocol for the Synthesis of Protoneogracillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoneogracillin, a naturally occurring furostanol glycoside, has demonstrated notable biological activities, including antifungal and cytotoxic effects, making its derivatives promising candidates for drug discovery and development. This document provides a comprehensive protocol for the synthesis of this compound derivatives, intended to guide researchers in medicinal chemistry and drug development. The protocol details the chemical synthesis, purification, and characterization of these complex molecules. Furthermore, it summarizes the quantitative data on the biological activity of related compounds and presents a hypothesized signaling pathway for their cytotoxic action.

Introduction

Steroidal saponins, a diverse class of natural products, are renowned for their wide range of pharmacological properties. This compound, a member of the furostanol glycoside subclass, is characterized by a steroidal aglycone core with a hemiketal ring system and one or more sugar moieties. The synthesis of this compound and its derivatives is a complex undertaking due to the molecule's stereochemical intricacy and the challenges associated with regioselective and stereoselective glycosylation. This protocol outlines a strategic approach to the synthesis of this compound derivatives, enabling the generation of novel analogues for structure-activity relationship (SAR) studies and further biological evaluation.

Data Presentation

The biological activity of this compound derivatives is a key area of interest. While specific data for a wide range of synthetic derivatives is limited, the cytotoxic activity of the related compound, methyl this compound, and other furostanol glycosides provides valuable insights.

Table 1: Cytotoxic Activity of Furostanol Glycosides

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl this compound | Leukemia (CCRF-CEM) | < 2.0 | [1] |

| Leukemia (RPMT-8226) | < 2.0 | [1] | |

| Colon Cancer (KM12) | < 2.0 | [1] | |

| CNS Cancer (SF-539) | < 2.0 | [1] | |

| CNS Cancer (U251) | < 2.0 | [1] | |

| Melanoma (M14) | < 2.0 | [1] | |

| Renal Cancer (786-0) | < 2.0 | [1] | |

| Prostate Cancer (DU-145) | < 2.0 | [1] | |

| Breast Cancer (MDA-MB-435) | < 2.0 | [1] |

Experimental Protocols

The synthesis of this compound derivatives can be approached through a multi-step sequence involving the preparation of a suitable steroidal aglycone, followed by strategic glycosylation and deprotection steps.

Protocol for the Synthesis of a Furostanol Aglycone

A key starting material for the synthesis of many furostanol glycosides is a 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative.[2][3]

Materials:

-

Diosgenin

-

Acetic anhydride (Ac₂O)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a solution of diosgenin in CH₂Cl₂ at 0 °C, add acetic anhydride followed by boron trifluoride etherate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative.

Protocol for Glycosylation

The introduction of sugar moieties is a critical step. The use of thioglycosides or trichloroacetimidates as glycosyl donors is a common strategy.[3]

Materials:

-

Furostanol aglycone

-

Per-acetylated glycosyl donor (e.g., thiophenyl-β-D-glucopyranoside)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the furostanol aglycone and the per-acetylated glycosyl donor in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to -40 °C.

-

Add N-Iodosuccinimide (NIS) to the mixture.

-

Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) dropwise.

-

Allow the reaction to proceed at -40 °C until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Warm the mixture to room temperature and extract with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by silica gel column chromatography.

Protocol for Deprotection

The final step involves the removal of the protecting groups to yield the target this compound derivative.

Materials:

-

Protected this compound derivative

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Amberlite IR-120 (H⁺) resin

Procedure:

-

Dissolve the protected this compound derivative in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature until all protecting groups are removed (monitor by TLC or LC-MS).

-

Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product by preparative HPLC to obtain the pure this compound derivative.

Characterization

The structure and purity of the synthesized derivatives should be confirmed using a combination of modern analytical techniques.

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC experiments to elucidate the complete structure and stereochemistry.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

HPLC: To determine the purity of the final compound.

Mandatory Visualizations